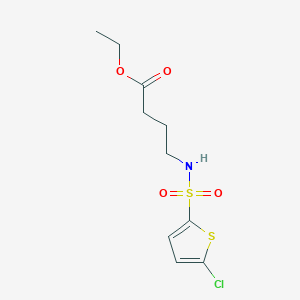

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate typically involves the reaction of 5-chlorothiophene-2-sulfonamide with ethyl 4-bromobutanoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .

Análisis De Reacciones Químicas

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate involves its interaction with specific molecular targets, such as enzymes and proteins . The sulfonamide group in the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparación Con Compuestos Similares

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate can be compared with similar compounds like:

5-Chlorothiophene-2-sulfonamide: This compound shares the sulfonamide group and thiophene ring but lacks the ethyl ester and butanoate moiety.

Ethyl 4-(5-bromothiophene-2-sulfonamido)butanoate: Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate is an organic compound featuring a butanoate ester group and a sulfonamide functional group linked to a chlorothiophene moiety. Its molecular formula is C11H14ClN1O3S, with a molecular weight of approximately 277.75 g/mol. The compound is typically observed as a white to off-white powder and demonstrates solubility in organic solvents. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The presence of functional groups such as sulfonamide and thiophene in this compound contributes to its reactivity and biological activity. Sulfonamide groups are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, suggesting potential antimicrobial properties. Thiophene derivatives have also been studied for their anti-inflammatory and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacteria, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiophene-containing compounds has been explored in various studies. The unique combination of the sulfonamide group with the chlorothiophene moiety in this compound may enhance its effectiveness against cancer cells, warranting further research into its mechanisms of action.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(4-chlorophenoxy)butanoate | Contains a phenoxy group instead of thiophene | Lacks sulfonamide functionality |

| Ethyl 4-(5-bromothiophene-2-sulfonamido)butanoate | Similar structure but with bromine substitution | Potentially different reactivity due to bromine |

| Ethyl 4-(3-thienyl)butanoate | Contains a thienyl group instead of chlorothiophene | Different electronic properties affecting activity |

This table illustrates how the unique halogenation pattern and sulfonamide group in this compound may distinctly influence its biological behavior compared to its analogs.

Case Studies and Research Findings

While specific studies focusing solely on this compound are sparse, related research has highlighted the biological activities of similar compounds:

- Antimicrobial Studies : A study evaluating various sulfonamide derivatives demonstrated significant antimicrobial activity against a range of bacterial strains, suggesting that this compound could exhibit comparable effects.

- Anti-inflammatory Research : Research on thiophene derivatives indicated their potential to reduce inflammation markers in vitro, supporting further exploration into the anti-inflammatory properties of this compound.

- Anticancer Investigations : Studies involving thiophene analogs have shown promising results in inhibiting cancer cell proliferation, indicating that this compound may possess similar anticancer properties.

Propiedades

IUPAC Name |

ethyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-2-16-9(13)4-3-7-12-18(14,15)10-6-5-8(11)17-10/h5-6,12H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYKARGWNYBPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCNS(=O)(=O)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.